(R)-fipronil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

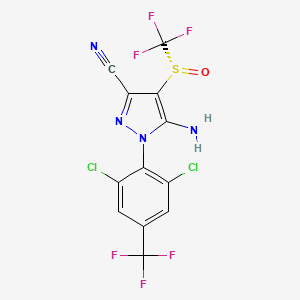

(R)-fipronil is a 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile that has R configuration at the sulfoxide. It is an enantiomer of a (S)-fipronil.

科学研究应用

Agricultural Applications

(R)-fipronil is primarily used in agriculture as an insecticide due to its effectiveness against a variety of pests. Its mode of action involves the inhibition of the GABA-gated chloride channels in insects, leading to neurotoxicity.

Key Features:

- Target Pests: Effective against ants, termites, cockroaches, and various agricultural pests.

- Formulations: Available in several formulations including granules, emulsifiable concentrates, and bait stations.

Case Study: Efficacy Against Termites

A study demonstrated that this compound is highly effective in controlling subterranean termites. In field trials, treated plots showed a significant reduction in termite activity compared to untreated controls. The compound's long residual activity (up to several months) ensures prolonged protection against infestations .

Veterinary Medicine

This compound is widely used in veterinary medicine, particularly for treating parasitic infestations in pets such as dogs and cats.

Key Features:

- Formulations: Commonly found in topical spot-on treatments and collars.

- Target Parasites: Effective against fleas, ticks, and certain types of mites.

Case Study: Flea Control in Pets

In a clinical trial involving dogs with flea infestations, treatment with this compound resulted in a rapid decrease in flea counts within 24 hours. The study indicated that the treatment maintained efficacy for up to 30 days post-application .

Environmental Monitoring

The metabolites of this compound have been identified as potential biomarkers for assessing human exposure to this insecticide. Research has focused on the identification and quantification of these metabolites in biological samples.

Key Findings:

- Metabolites Identified: Fipronil sulfone is the primary metabolite detected in human serum samples.

- Biomonitoring Studies: These studies have shown that approximately 25% of individuals tested had detectable levels of fipronil sulfone, indicating potential exposure through food or environmental sources .

Case Study: Biomarker Development

A study developed a high-performance liquid chromatography method coupled with tandem mass spectrometry to quantify hydroxy-fipronil as a urinary biomarker. This method allows for rapid screening of individuals potentially exposed to fipronil .

Toxicological Research

Research on the toxicity of this compound has revealed its potential neurotoxic effects on both non-target organisms and humans.

Key Findings:

- Neurotoxicity Studies: Fipronil has been shown to inhibit DNA and protein synthesis in neuronal cells, leading to oxidative stress and cell death at certain concentrations .

- Risk Assessment: The U.S. Environmental Protection Agency has classified this compound as presenting risks to non-target species, including birds and aquatic organisms .

Data Tables

| Application Area | Key Benefits | Notable Studies |

|---|---|---|

| Agriculture | Effective pest control | Field trials on termite control |

| Veterinary Medicine | Rapid action against parasites | Clinical trials on flea treatments |

| Environmental Monitoring | Biomarker for human exposure | Studies on fipronil metabolites |

| Toxicological Research | Insights into neurotoxic effects | Research on DNA/protein synthesis inhibition |

化学反应分析

Photolysis Reactions

(R)-fipronil undergoes significant photodegradation when exposed to UV light, resulting in the formation of several photoproducts. The primary reaction involves the loss of the sulfinyl moiety, leading to the formation of desulfinylfipronil and detrifluoromethylsulfinyl derivatives.

-

Desulfinylfipronil : This product has a molecular weight of 389 Da and is formed through a photochemical desulfinylation reaction. It exhibits a melting point between 189–190°C and can be identified via techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Detrifluoromethylsulfinylfipronil : This derivative has a molecular weight of 321 Da and is characterized by a melting point of 117–118°C. Its formation is also facilitated by photolysis, particularly in anhydrous methanol solutions .

The presence of hydrogen peroxide can accelerate the formation of desulfinylfipronil by generating hydroxyl radicals upon irradiation, enhancing the photolytic degradation process .

Hydrolysis

This compound is susceptible to hydrolysis, especially in alkaline conditions. It breaks down into smaller chemical entities at rates that increase with rising pH levels. This reaction is crucial for understanding its environmental persistence and degradation pathways in aquatic systems .

Biodegradation

Biodegradation studies indicate that this compound can be metabolized by microbial activity in soil and water environments. The primary metabolites formed include MB46136 and MB45950, which are products of microbial degradation processes . The half-life of this compound in soil can vary significantly based on environmental conditions, with reported values ranging from 128 to 300 days .

Major Degradation Products

The degradation pathways for this compound produce several notable metabolites:

| Compound | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|

| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 437.1 g/mol | 201–202°C |

| Desulfinylfipronil | C₁₂H₄Cl₂F₆N₄O | 389 g/mol | 189–190°C |

| Detrifluoromethylsulfinyl | C₁₂H₄Cl₂F₆N₄OS | 321 g/mol | 117–118°C |

| MB46136 | C₁₂H₄Cl₂F₆N₄O₂S | 451.93 g/mol | Not specified |

| MB45950 | C₁₂H₄Cl₂F₆N₄S | 419.94 g/mol | Not specified |

Environmental Persistence

This compound exhibits moderate persistence in the environment due to its resistance to rapid degradation under certain conditions:

-

In Soil : The half-life can extend up to several months depending on soil type and temperature.

-

In Water : The half-life is significantly shorter, around 4-12 hours under sunlight exposure, indicating rapid breakdown in aquatic systems .

Toxicological Profile

The toxicological effects of this compound are primarily linked to its action on GABA receptors, which are more sensitive in insects than in mammals. The following table summarizes the lethal dose (LD50) values for various species:

| Compound | LD50 (mg/kg) - Housefly | LD50 (mg/kg) - Mouse |

|---|---|---|

| Fipronil | 0.13 | 41 |

| Desulfinyl | 0.058 | 23 |

| Detrifluoromethylsulfinyl | >150 | >100 |

This data indicates that desulfinylfipronil is significantly more toxic than fipronil itself, while detrifluoromethylsulfinyl displays much lower toxicity across both species .

属性

分子式 |

C12H4Cl2F6N4OS |

|---|---|

分子量 |

437.1 g/mol |

IUPAC 名称 |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(R)-trifluoromethylsulfinyl]pyrazole-3-carbonitrile |

InChI |

InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2/t26-/m1/s1 |

InChI 键 |

ZOCSXAVNDGMNBV-AREMUKBSSA-N |

手性 SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[S@@](=O)C(F)(F)F)N)Cl)C(F)(F)F |

规范 SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。